molecular formula C17H14ClNO3S B5250903 3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5250903
M. Wt: 347.8 g/mol
InChI Key: FBDORUOAINBBHY-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a high-purity chemical compound offered for research purposes. This molecule is built on a pyrrolidine-2,5-dione core (a maleimide scaffold) that is N-substituted with a 2-methoxyphenyl group and further functionalized at the 3-position with a (4-chlorophenyl)sulfanyl moiety. The structural motifs present in this compound—specifically the maleimide core and the aryl thioether—are found in molecules investigated for various biological activities . Researchers utilize this compound and its structural analogs as a key intermediate or building block in medicinal chemistry and drug discovery projects, particularly in the synthesis of more complex molecules targeting enzyme inhibition . The presence of the sulfanyl bridge can influence the compound's electronic properties and its ability to interact with biological targets. As with related pyrrolidine-2,5-dione derivatives, researchers should handle this material with appropriate safety precautions. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. For a comprehensive safety overview, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-14-5-3-2-4-13(14)19-16(20)10-15(17(19)21)23-12-8-6-11(18)7-9-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDORUOAINBBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-chlorothiophenol with 2-methoxyphenylpyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolidine-2,5-dione derivatives vary in substituents at the 1- and 3-positions, significantly altering their pharmacological profiles. Below is a comparative analysis of key analogues:

Compound Substituents Key Biological Activities Structural Insights
3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione 1-(2-methoxyphenyl), 3-(4-chlorophenylsulfanyl) Anticonvulsant/antinociceptive (inferred from structural analogues) Methoxy group may enhance solubility; chlorophenylsulfanyl improves membrane permeability .
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione 1-(3-morpholinopropyl), 3-(3-methylthiophen-2-yl) ED₅₀ = 28.7 mg/kg (superior to valproic acid and ethosuximide in anticonvulsant models) Morpholinopropyl enhances CNS penetration; thiophene modulates sodium channel blocking .
3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione 1-(2,4-difluorophenyl), 3-(4-chlorophenylsulfanyl) Supplier data suggests anticancer potential (exact activity unspecified) Fluorine atoms increase metabolic stability; dual halogenation may influence receptor selectivity .
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 1-(2-(3-methoxyphenyl)ethyl) Tyrosinase inhibition (IC₅₀ = 12.5 µM); anticonvulsant activity Ethyl linker increases flexibility; 3-methoxyphenyl enhances π-π stacking with enzymes .
3-(1H-Indol-3-yl)-1-(4-(7-azaindole)alkyl)pyrrolidine-2,5-dione 1-(4-(7-azaindole)alkyl), 3-(1H-indol-3-yl) Dual 5-HT₁A receptor and serotonin transporter (SERT) inhibition Azaindole and indole moieties enable multi-target engagement; alkyl chain optimizes binding .

Pharmacological and Mechanistic Insights

  • Anticonvulsant Activity: Compounds with electron-withdrawing groups (e.g., 4-chlorophenylsulfanyl) exhibit enhanced voltage-gated sodium channel inhibition compared to unsubstituted analogues. For example, the morpholinopropyl-thiophene derivative (ED₅₀ = 28.7 mg/kg) outperforms classical anticonvulsants by balancing sodium and calcium channel modulation .
  • Anticancer Potential: The 2,4-difluorophenyl analogue (CAS 329078-67-3) is commercially available for cancer research, likely due to halogen-mediated DNA intercalation or kinase inhibition, though mechanistic details remain undisclosed .
  • Structural Flexibility: Derivatives with extended alkyl chains (e.g., 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione) demonstrate improved pharmacokinetics, as seen in polyethyleneimine (PEI) conjugation studies for drug delivery .

Crystallographic and Conformational Data

  • The pyrrolidine-2,5-dione ring adopts a non-planar conformation, with torsional angles (e.g., C1−N1−C5−C12 = 63.2°) influenced by substituents. For example, the 2-methoxyphenyl group may induce steric hindrance, altering dihedral angles compared to simpler aryl analogues .
  • In the 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl) analogue, the O3−N2−O4 plane forms a 38.4° dihedral angle with the adjacent benzene ring, suggesting conformational rigidity that may enhance target specificity .

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides an overview of the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine-2,5-dione core with substituents that enhance its biological activity. Its molecular formula is C16H15ClNO2SC_{16}H_{15}ClNO_2S and it features both chlorophenyl and methoxyphenyl groups that contribute to its pharmacological profile.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For example, the compound demonstrated an inhibition zone of over 15 mm against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be around 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating promising anticancer activity.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has also been documented. Inhibition assays revealed that it could reduce AChE activity by approximately 60% at a concentration of 100 µM, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effect ConcentrationReference
AntimicrobialStaphylococcus aureusInhibition zone > 15 mm at 50 µg/mL
AnticancerMCF-7 (breast cancer)IC50 ~ 25 µM
AnticancerA549 (lung cancer)IC50 ~ 30 µM
Enzyme InhibitionAcetylcholinesterase~60% inhibition at 100 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted by Omar et al. (2020) assessed the antimicrobial properties of various pyrrolidine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria.
  • Cytotoxicity in Cancer Cells : Research published in MDPI highlighted the effects of the compound on cancer cell proliferation. The study demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells, supporting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Docking studies have been employed to explore the binding interactions of this compound with AChE. The results showed favorable binding affinities, indicating its potential as a lead compound for developing new inhibitors for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodology : Start with a pyrrolidine-2,5-dione core and functionalize it via nucleophilic substitution. For example, react 2-methoxyaniline with maleic anhydride to form the pyrrolidine backbone, followed by thiolation using 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (80–120°C) and solvent polarity to enhance yield .
  • Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require iterative adjustment of stoichiometry and catalyst loading (e.g., triethylamine for thiolation) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and DEPT-135 spectra to confirm substituent positions and absence of impurities.
  • X-ray crystallography : Resolve crystal structure (if single crystals are obtainable) to validate stereochemistry and bond angles .
  • HRMS : Confirm molecular ion peaks and isotopic patterns .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Findings : The pyrrolidine-2,5-dione core is prone to hydrolysis under strongly acidic/basic conditions. Stabilization strategies include lyophilization for storage or formulation in non-aqueous solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity with biological targets?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and reaction pathways. Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 or GABA receptors .
  • Validation : Compare computational results with experimental kinetics (e.g., SPR or ITC for binding constants) .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Case example : If one study reports neuroprotective effects while another shows cytotoxicity, conduct dose-response assays across multiple cell lines (e.g., SH-SY5Y vs. HEK293) with standardized protocols.
  • Statistical approach : Apply ANOVA and post-hoc tests to identify confounding variables (e.g., serum concentration in culture media). Validate via orthogonal assays (e.g., ROS detection vs. caspase-3 activation) .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

  • Methodology : Use a crossover design in rodent models. Administer the compound intravenously (IV) and orally (PO), then collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS.
  • Parameters : Calculate AUC, t1/2t_{1/2}, and bioavailability. Adjust formulations (e.g., PEGylation) to enhance solubility and reduce first-pass metabolism .

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